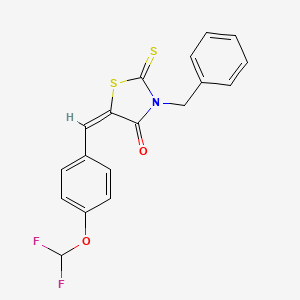
(E)-3-benzyl-5-(4-(difluoromethoxy)benzylidene)-2-thioxothiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-benzyl-5-(4-(difluoromethoxy)benzylidene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C18H13F2NO2S2 and its molecular weight is 377.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-3-benzyl-5-(4-(difluoromethoxy)benzylidene)-2-thioxothiazolidin-4-one is a member of the thiazolidin-4-one family, known for its diverse biological activities, including anticancer, antimicrobial, and anti-HIV properties. This article delves into its biological activity, synthesizing current research findings and case studies to provide a comprehensive overview.
Chemical Structure and Synthesis
The compound's structure features a thiazolidin-4-one core with a benzylidene moiety and a difluoromethoxy substituent, which may enhance its biological activity through improved binding interactions with biological targets. The synthesis typically involves the reaction of thiosemicarbazide with appropriate aldehydes and thioketones under controlled conditions to yield the desired thiazolidinone derivatives.
Anticancer Activity
Thiazolidin-4-one derivatives have shown significant potential as anticancer agents. Recent studies indicate that compounds within this class can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and inhibition of specific signaling pathways.
- Case Study : A study demonstrated that thiazolidin-4-one derivatives exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer. The IC50 values ranged from 10 to 25 µM, indicating potent activity compared to standard chemotherapeutics .
Antimicrobial Activity
The antimicrobial properties of this compound have been highlighted in various studies. The compound has shown effectiveness against both bacterial and fungal strains.
- Table 1: Antimicrobial Activity Comparison
These findings suggest that the compound is more potent than traditional antibiotics like ampicillin, particularly against resistant strains such as MRSA .
Anti-HIV Activity
In silico studies have indicated that thiazolidin-4-one derivatives may interact with HIV proteins, potentially inhibiting viral replication. However, experimental validation is required to confirm these findings.
- Research Findings : One study reported that certain thiazolidinone derivatives demonstrated promising anti-HIV activity in vitro, although toxicity against host cells was a concern . Further optimization of these compounds is necessary to enhance their selectivity and reduce cytotoxicity.
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinones is significantly influenced by their structural features. Modifications at specific positions on the benzyl ring or the thiazolidine core can enhance potency and selectivity for various biological targets.
特性
IUPAC Name |
(5E)-3-benzyl-5-[[4-(difluoromethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2NO2S2/c19-17(20)23-14-8-6-12(7-9-14)10-15-16(22)21(18(24)25-15)11-13-4-2-1-3-5-13/h1-10,17H,11H2/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUIXIWUWPGIGX-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)OC(F)F)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC=C(C=C3)OC(F)F)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














